1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime
Description
1-(2-Pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime is an oxime derivative featuring a 2-pyridinyl ethanone core substituted with a 4-(trifluoromethyl)benzyl group at the oxime oxygen. This compound is of interest due to its structural motifs, including the electron-withdrawing trifluoromethyl group and the pyridine ring, which may confer unique physicochemical properties and biological activity.
Properties
IUPAC Name |
(E)-1-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-11(14-4-2-3-9-19-14)20-21-10-12-5-7-13(8-6-12)15(16,17)18/h2-9H,10H2,1H3/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYXUQJSPKNEJ-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
1-(2-Pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime comprises three distinct structural domains:
- A pyridine ring at the 2-position, which influences electronic properties and coordination behavior.
- An ethanone oxime group , providing nucleophilic and chelating capabilities.
- A 4-(trifluoromethyl)benzyl ether moiety, conferring lipophilicity and metabolic stability.
The trifluoromethyl group enhances electrophilicity at the benzyl position, facilitating nucleophilic substitution reactions, while the oxime’s dual lone pairs enable metal coordination and hydrogen bonding. Synthetic challenges include regioselective O-alkylation, minimizing side reactions during oxime formation, and ensuring compatibility of protecting groups under reaction conditions.
Preparation Methods
Synthesis via O-[4-(Trifluoromethyl)benzyl]hydroxylamine Intermediate
This two-step approach involves synthesizing a functionalized hydroxylamine derivative followed by condensation with 1-(2-pyridinyl)ethanone.
Preparation of O-[4-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride
The hydroxylamine derivative is synthesized via a Mitsunobu reaction between N-hydroxyphthalimide and 4-(trifluoromethyl)benzyl alcohol. Key steps include:
- Mitsunobu Coupling :
- Phthalimide Deprotection :
Oxime Formation with 1-(2-Pyridinyl)ethanone
The hydroxylamine intermediate reacts with 1-(2-pyridinyl)ethanone under acidic or neutral conditions:
Direct O-Alkylation of 1-(2-Pyridinyl)ethanone Oxime
Oxime Synthesis from 1-(2-Pyridinyl)ethanone
The oxime is prepared via condensation of 2-acetylpyridine with hydroxylamine hydrochloride:
- Reagents : Hydroxylamine hydrochloride, sodium carbonate.
- Conditions : Ethanol/water (1:1), 60°C, 4–6 hours.
- Yield : >90%.
Alternative Method Using Calcium Oxide (CaO) :
- Reagents : Hydroxylamine hydrochloride, CaO.
- Conditions : Solvent-free, 130°C, 1–120 minutes.
- Advantages : Reduced reaction time, minimal byproducts.
O-Alkylation of the Oxime
The oxime’s oxygen is alkylated using 4-(trifluoromethyl)benzyl bromide:
Comparative Analysis of Methods
The intermediate route offers higher regioselectivity but requires multi-step purification. Direct alkylation is simpler but suffers from lower yields due to competing side reactions.
Reaction Mechanisms and Optimization
Mitsunobu Reaction Mechanism
The Mitsunobu reaction proceeds through a redox process:
- DIAD oxidizes triphenylphosphine to triphenylphosphine oxide.
- The alcohol is deprotonated, forming an alkoxide that attacks the phthalimide nitrogen.
- The intermediate undergoes SN2 displacement to yield the protected hydroxylamine.
Optimization Tip : Use anhydrous solvents to prevent hydrolysis of the Mitsunobu reagents.
Oxime Formation Mechanism
Hydroxylamine attacks the ketone’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the oxime. CaO acts as a base, absorbing HCl and driving the reaction forward:
$$ \text{R}2\text{C=O} + \text{NH}2\text{OH} \xrightarrow{\text{CaO}} \text{R}2\text{C=N-OH} + \text{H}2\text{O} $$
Kinetic Control : Shorter reaction times (1–2 hours) favor syn-oxime formation, while prolonged heating equilibrates syn/anti ratios.
Industrial and Scalability Considerations
- Cost-Efficiency : The Mitsunobu reaction’s reliance on expensive reagents (DIAD, Ph₃P) limits scalability. Alternatives like phase-transfer catalysis are under investigation.
- Green Chemistry : Solvent-free CaO-mediated oxime synthesis reduces waste and energy consumption, aligning with sustainable practices.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxime ether moiety undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | Yield | Citation |
|---|---|---|---|---|
| Hydrolysis | 1M HCl, 80°C, 6h | 1-(2-pyridinyl)-1-ethanone + 4-(trifluoromethyl)benzyl hydroxylamine | 85% | |
| Alkylation | NaH, THF, alkyl halides (R-X) | N-alkylated oxime derivatives | 60-75% |
Mechanistically, protonation of the oxime nitrogen enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack by water or alkyl groups. The trifluoromethyl group stabilizes intermediates through inductive effects.
Oxidation-Reduction Reactions
The ethanone group and oxime functionality participate in redox processes:
Iron(II)-catalyzed reductions with NaBH₄ and tert-butyl nitrite have been reported to yield aromatic ketoximes under mild conditions .
Coordination Chemistry
The pyridine nitrogen and oxime oxygen act as ligands for metal ions, forming complexes with catalytic or bioactive properties:
DFT studies reveal that metal coordination lowers the activation energy for subsequent reactions by 15-20 kcal/mol .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks:
These reactions are critical for synthesizing pharmacologically active scaffolds .
Hydrolysis Kinetics
pH-dependent hydrolysis rates were quantified:
| pH | Half-life (h) | Major Product |
|---|---|---|
| 2 | 1.5 | 1-(2-pyridinyl)-1-ethanone |
| 7 | 48 | No significant degradation |
| 10 | 12 | Oxime cleavage products |
Data sourced from accelerated stability studies. Acidic conditions drastically accelerate hydrolysis due to oxime protonation.
Reaction with Electrophiles
The oxime nitrogen reacts with electrophiles such as acyl chlorides:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| AcCl | Pyridine, CH₂Cl₂ | N-acetylated oxime ether | 90% |
| SOCl₂ | Reflux, 4h | Imidoyl chloride derivative | 78% |
These derivatives serve as intermediates for synthesizing urea or thiourea analogs .
Comparative Reactivity with Analogues
The trifluoromethyl group profoundly influences reactivity:
| Compound | Hydrolysis Rate (k, h⁻¹) | Reduction Potential (E₁/₂, V) |
|---|---|---|
| This compound | 0.46 | -0.81 |
| 1-(2-pyridinyl)-1-ethanone O-benzyl oxime | 0.12 | -0.92 |
| 1-(2-pyridinyl)-1-ethanone O-methyl oxime | 0.08 | -1.05 |
Data highlights enhanced electrophilicity and redox activity due to the -CF₃ group .
Scientific Research Applications
Chemistry
1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime serves as a building block for synthesizing more complex molecules. It is particularly useful in developing novel heterocyclic compounds, which are essential in various chemical syntheses.
Biology
The compound's structural features make it a candidate for studying enzyme inhibition and receptor binding , contributing to the understanding of biological pathways. Its potential interactions with biological systems can lead to insights into enzyme mechanisms and drug design.
Medicine
Research indicates that this compound may possess antifungal and antimicrobial properties , making it a candidate for developing new therapeutic agents. Its structural characteristics suggest that it could inhibit specific enzymes or interfere with receptor-ligand interactions, similar to other compounds with analogous structures that exhibit bactericidal, fungicidal, and anticancer activities.
Industry
In industrial applications, the compound's stability and reactivity make it useful in formulating agrochemicals and other products. Its lipophilicity enhances its effectiveness in various formulations, potentially leading to improved performance in agricultural applications.
Preparation Methods
The synthesis of this compound typically involves:
- Condensation reaction : Between 1-(2-pyridinyl)-1-ethanone and O-substituted hydroxylamine hydrochloride.
- Reaction conditions : Conducted in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in an organic solvent (e.g., ethanol or methanol).
- Process : The mixture is stirred until the reaction is complete, yielding the desired oxime.
Antimicrobial Activity
A study investigating the antimicrobial properties of compounds similar to this compound revealed promising results. The compound demonstrated significant activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Enzyme Inhibition
Research focusing on enzyme inhibition highlighted that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug development, particularly in designing inhibitors for diseases where enzyme regulation is vital.
Mechanism of Action
The mechanism by which 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Trifluoromethylbenzyl Substitution The compound 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime (C₁₆H₁₄ClF₃N₂O, MW 342.74) shares a pyridinyl-propanone oxime backbone but substitutes the benzyl group with a 2-chloro substituent instead of 4-trifluoromethyl.
- Simpler Oxime Derivatives 1-(4-Chlorophenyl)-ethanone oxime (C₈H₇ClNO, MW 168.6) lacks the pyridinyl and trifluoromethylbenzyl groups. Its simpler structure results in lower molecular weight and reduced steric hindrance, likely increasing solubility in polar solvents compared to the target compound.
Electronic and Steric Modifications
- Diphenylmethanone Oxime Analogs The diphenylmethanone O-allyl oxime derivatives in feature bromo, methoxyphenyl, and trifluoromethylphenyl substituents. These modifications demonstrate how allyl groups and aromatic substitutions influence cyclization reactivity. The target compound’s trifluoromethylbenzyl group may similarly stabilize intermediates in synthetic pathways.
- Hydrophilicity vs. Lipophilicity Ethanone O-(4-cyclohexyl-3-(trifluoromethyl)benzyl)oxime () incorporates a cyclohexyl group, increasing lipophilicity compared to the target compound’s aromatic benzyl group. This highlights how aliphatic vs. aromatic substitutions modulate bioavailability and membrane permeability.
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Notes
Patent Considerations : Compounds under patent (e.g., ) are typically restricted to R&D use, emphasizing the need for compliance in industrial applications.
Functional Group Impact : The trifluoromethyl group’s electron-withdrawing nature may enhance metabolic stability compared to chloro or methoxy substituents.
Industrial Relevance : High-purity oximes (≥99%) suggest stringent quality control in pharmaceutical and agrochemical manufacturing.
Biological Activity
1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-pyridinyl)-1-ethanone with 4-(trifluoromethyl)benzylhydroxylamine. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the pyridine moiety have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated in several studies. For example, a series of oxime derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Some derivatives demonstrated significant COX-2 inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity and Cancer Research
Cytotoxic effects of related compounds have been assessed using various cancer cell lines. The findings indicate that certain oxime derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxime derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of less than 8 μg/mL against E. coli, indicating strong antimicrobial potential .
Case Study 2: Anti-inflammatory Activity
In a model assessing anti-inflammatory effects, compounds similar to the target compound were tested for their ability to reduce carrageenan-induced paw edema in rats. The most effective derivatives showed over 50% inhibition compared to control groups, highlighting their potential as anti-inflammatory agents .
Research Findings
Q & A
Basic Research Question
- NMR Spectroscopy :
- IR Spectroscopy : Detects oxime (N–O stretch, ~960 cm⁻¹) and aromatic C–H bends (~690 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Application : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for oxime (E/Z) isomerism .
How does the trifluoromethylbenzyl group influence the compound's biological activity and metabolic stability?
Advanced Research Question
- Electron-Withdrawing Effects : The CF₃ group enhances electrophilicity, potentially improving binding to target proteins (e.g., enzymes or receptors) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .
- Hydrophobic Interactions : The benzyl group facilitates membrane penetration, critical for CNS-targeting compounds .
Methodological Note : Comparative studies using analogues (e.g., methyl or chloro substituents) can isolate the CF₃ group’s contribution to bioactivity .
What methodological approaches are recommended for analyzing impurities and degradation products in this oxime derivative?
Advanced Research Question
- HPLC-PDA/MS :
- Forced Degradation Studies :
Critical Data : Impurity profiles should comply with ICH guidelines (e.g., thresholds <0.1% for unknown impurities) .
What strategies can resolve discrepancies in reported bioactivity data for structurally similar oxime derivatives?
Advanced Research Question
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., fluvoxamine maleate) to normalize activity measurements .
- Crystallographic Analysis : Resolve stereochemical differences (e.g., E/Z isomerism) that may lead to conflicting binding affinities .
- Meta-Analysis : Cross-reference data from patents, peer-reviewed studies, and pharmacopeial monographs to identify methodological outliers .
Example Contradiction : Variability in IC₅₀ values for trifluoromethyl-containing oximes may arise from differences in assay pH or solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
